molecular formula C14H14ClNO3 B166988 Cyprofuram CAS No. 69581-33-5

Cyprofuram

Cat. No. B166988
CAS RN: 69581-33-5
M. Wt: 279.72 g/mol
InChI Key: KRZUZYJEQBXUIN-UHFFFAOYSA-N
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Description

Cyprofuram is a chemical compound with the empirical formula C14H14ClNO3 and a molecular weight of 279.72 . It is used for analytical testing within the food and beverage sector .


Molecular Structure Analysis

Cyprofuram has a molecular structure that includes 14 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . The InChI representation of its structure is InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2 .

Scientific Research Applications

Cyprofuram, also known as Stanza or Vinicur, is a compound with the formula C14H14ClNO3 and a molecular weight of 279.719 . It was formerly used as a systemic fungicide, particularly on vines and potatoes, to control Oomycetes . Here are some details:

  • Scientific Field: Agriculture

    • Application : Cyprofuram was used as a fungicide to control Downey mildew and Late blight, which are common diseases in crops like vines and potatoes .
  • Scientific Field: Chemistry

    • Application : Cyprofuram is a chiral molecule, which means it has a non-superimposable mirror image. This property can make it interesting for studies in stereochemistry .

Cyprofuram, also known as Stanza or Vinicur, is a compound with the formula C14H14ClNO3 and a molecular weight of 279.719 . It was formerly used as a systemic fungicide, particularly on vines and potatoes, to control Oomycetes . It’s also a chiral molecule, which makes it interesting for studies in stereochemistry .

Safety And Hazards

Cyprofuram is classified as having acute toxicity, both orally (Category 3) and dermally (Category 4). It is also very toxic to aquatic life with long-lasting effects (Categories Acute 1 and Chronic 1). Safety measures include avoiding release to the environment, wearing protective gear, and seeking immediate medical help if swallowed .

properties

IUPAC Name

N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZUZYJEQBXUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867831
Record name N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyprofuram

CAS RN

69581-33-5
Record name Cyprofuram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69581-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyprofuram [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069581335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
239
Citations
DJ Fisher, AL Hayes - Crop Protection, 1985 - Elsevier
… that cyprofuram and metolachlor possess alternative mechanisms of toxicity. Studies with protoplasts suggested that cyprofuram … to cyprofuram and compounds with similar structures. …
Number of citations: 27 www.sciencedirect.com
LC Davidse, OCM Gerritsma, J Ideler, K Pie… - Crop protection, 1988 - Elsevier
… Cyprofuram, however, at concentrations above 1 μg/ml (P. … Resistance levels to cyprofuram and benalaxyl were as high … and the property of cyprofuram to inhibit RNA synthesis of …
Number of citations: 46 www.sciencedirect.com
G Diriwächter, D Sozzi, C Ney, T Staub - Crop Protection, 1987 - Elsevier
… in all cases tested among the marketed phenylamides cyprofuram, metalaxyl, ofurace and … a high resistance to cyprofuram. Others were intermediately resistant to cyprofuram and highly …
Number of citations: 39 www.sciencedirect.com
T Katan - Canadian Journal of Plant Pathology, 1982 - Taylor & Francis
… Foliar application of the acylalanine fungicides metalaxyl, Galben, and cyprofuram 1 day … sprayed with Galben and cyprofuram, indicating cross resistance to these three fungicides. …
Number of citations: 20 www.tandfonline.com
D Baumert, H Buschhaus - 1982 - pascal-francis.inist.fr
CYPROFURAM, A NEW FUNGICIDE FOR THE CONTROL OF PHYCOMYCETES … CYPROFURAM, A NEW FUNGICIDE FOR THE CONTROL OF PHYCOMYCETES … CYPROFURAM …
Number of citations: 8 pascal-francis.inist.fr
T Wicks, TC Lee - Plant Disease, 1982
Number of citations: 26
H Roos - Zeitschrift fuer Pflanzenkrankheiten und …, 1987
Number of citations: 2
H Roos, H Buchenauer - Proceedings of the Bordeaux Mixture Centenary …, 1985
Number of citations: 10
IR CRUTE, PL GORDON… - … : Proceedings of a …, 1994 - BCPC Registered Office
Number of citations: 0
OCM Gerritsms, J Ideler, K Pie, GCM Velthuis - Crop. Prot, 1988
Number of citations: 2

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